(oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
oxan-2-ylmethyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c15-10-8-20-12(17)14(10)5-4-13-11(16)19-7-9-3-1-2-6-18-9/h9H,1-8H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUXFLNIFZKNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC(=O)NCCN2C(=O)COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of oxane derivatives with oxazolidine intermediates under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the oxane or oxazolidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural features can be compared to carbamates and oxazolidinones in the evidence:
Notes:
- Target Compound: Estimated properties based on structural analogs. The oxazolidinone ring increases polarity, but the tetrahydropyran group balances lipophilicity.
- Compound 14a vs. 14l : Substituents like neopentyl (14l) increase molecular weight and LogP compared to methyl (14a), enhancing membrane permeability .
Biological Activity
The compound (oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate represents a unique class of carbamate derivatives with potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound includes:
- Carbamate Group : A functional group known for its role in various biological activities.
- Oxazolidinone Ring : This cyclic structure is significant in medicinal chemistry, often associated with antibiotic properties.
Structural Formula
Where , , , and represent the number of each atom in the compound.
Antimicrobial Properties
Research indicates that compounds with oxazolidinone structures exhibit potent antimicrobial activity. The mechanism of action typically involves inhibition of bacterial protein synthesis, making them effective against a range of gram-positive bacteria.
Case Study: Efficacy Against MRSA
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that oxazolidinone derivatives showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to bind to the ribosomal RNA was crucial for its antimicrobial efficacy1.
Enzyme Inhibition
The carbamate moiety is known to interact with various enzymes, potentially leading to inhibition of specific pathways. For instance:
- Cholinesterase Inhibition : Some carbamates are recognized for their ability to inhibit acetylcholinesterase, which can have implications for treating neurodegenerative diseases.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve inducing apoptosis in targeted cells.
Table 1: Cytotoxicity Data
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been characterized in several studies. Key findings include:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue affinity observed in liver and lungs.
- Metabolism : Primarily metabolized via hepatic pathways.
Toxicological Studies
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents potential toxicity at higher concentrations. Long-term studies are necessary to establish safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
